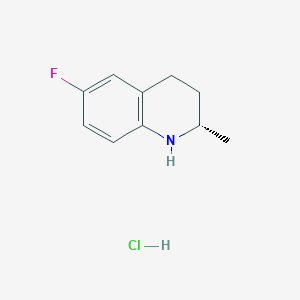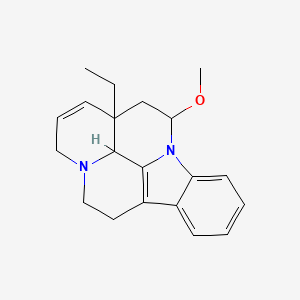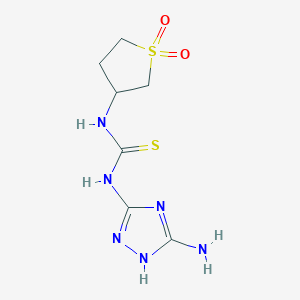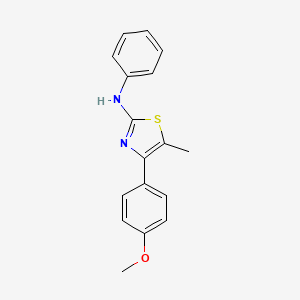![molecular formula C14H20O4 B12114534 Acetic acid, 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy]-, methyl ester CAS No. 1152599-55-7](/img/structure/B12114534.png)
Acetic acid, 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy]-, methyl ester is an organic compound known for its unique structure and properties. This compound is characterized by the presence of a methoxyphenoxy group attached to an acetic acid ester, with a tert-butyl group providing steric hindrance. It is commonly used in various chemical reactions and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy]-, methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
R-COOH+CH3OH→R-COOCH3+H2O
In this case, R represents the 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy] group. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes, such as using solid acid catalysts or employing continuous flow reactors to enhance yield and reduce reaction time. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Phenolic compounds.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
In medicine, it serves as a precursor for the synthesis of pharmaceutical agents. Its derivatives are explored for their therapeutic potential in treating various diseases.
Industry
Industrially, this compound is used in the production of specialty chemicals, including fragrances and flavoring agents. Its stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism of action of acetic acid, 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy]-, methyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the methoxyphenoxy group allows for specific binding interactions, while the ester group can undergo hydrolysis, releasing active metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, 2-[2-(1,1-dimethylethyl)-4-hydroxyphenoxy]-, methyl ester: Similar structure but with a hydroxy group instead of a methoxy group.
Acetic acid, 2-[2-(1,1-dimethylethyl)-4-chlorophenoxy]-, methyl ester: Contains a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in acetic acid, 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy]-, methyl ester provides unique electronic and steric properties, influencing its reactivity and interactions. This makes it distinct from its analogs and valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
1152599-55-7 |
|---|---|
Formule moléculaire |
C14H20O4 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
methyl 2-(2-tert-butyl-4-methoxyphenoxy)acetate |
InChI |
InChI=1S/C14H20O4/c1-14(2,3)11-8-10(16-4)6-7-12(11)18-9-13(15)17-5/h6-8H,9H2,1-5H3 |
Clé InChI |
XWHJAKLGLRAIOY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=CC(=C1)OC)OCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12114478.png)


![Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-](/img/structure/B12114494.png)
![2-[(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]benzoic acid](/img/structure/B12114495.png)


![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-methoxybenzoate](/img/structure/B12114519.png)
![2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12114522.png)
![2-Thiazolamine, 5-[(4-ethylphenyl)methyl]-](/img/structure/B12114524.png)

